N,N-Dimethyl-1H-indazol-5-amine
Description
Significance of Indazole Derivatives in Organic Chemistry and Materials Science
Indazole derivatives are pivotal in organic chemistry and materials science due to their diverse functionalities and applications. researchgate.net In medicinal chemistry, the indazole nucleus is a core component of numerous therapeutic agents. nih.govnih.gov Several FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib, feature the indazole scaffold, highlighting its importance in pharmaceutical development. nih.govrsc.orgnih.gov The ability of the indazole ring to serve as a bioisosteric replacement for other functional groups, such as phenols, further enhances its utility in drug design. researchgate.net
Beyond pharmaceuticals, indazole derivatives are valuable in materials science. researchgate.net Their electron-rich aromatic system and ability to coordinate with metal ions make them suitable for creating novel catalysts and supramolecular assemblies. The structural and functional features of indazoles are leveraged in the development of advanced materials with specific electronic and photophysical properties. researchgate.net
Fundamental Structural Characteristics of the Indazole Nucleus
The fundamental structure of indazole consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with the chemical formula C₇H₆N₂. nih.govresearchgate.net This fusion results in a planar, aromatic molecule with ten π-electrons delocalized across the two rings. nih.govpnrjournal.comlongdom.org The presence and position of the two nitrogen atoms within the five-membered pyrazole ring are key to the molecule's chemical behavior, including its ability to act as both a hydrogen bond donor and acceptor. umich.edu
The planar nature of the indazole ring allows for extensive functionalization at various positions, leading to a wide array of derivatives with distinct properties. nih.gov The specific compound of interest, N,N-Dimethyl-1H-indazol-5-amine, is characterized by a dimethylamino group (-N(CH₃)₂) attached to the 5th position of the 1H-indazole core.
| Property | Value |
| Chemical Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 945264-96-0 |
Properties of this compound. nih.govsigmaaldrich.com
Tautomerism and Isomerism in Indazole Systems
A critical feature of the indazole nucleus is annular tautomerism, which refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov This phenomenon greatly influences the synthesis, reactivity, and physical and biological properties of indazole derivatives. nih.gov Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the very rare 3H-indazole. researchgate.netaustinpublishinggroup.comnih.gov The equilibrium between these forms is a key consideration in any chemical study or application involving this scaffold.
The 1H-indazole tautomer is the most common and generally the most thermodynamically stable form. nih.govnih.govresearchgate.net In this configuration, the hydrogen atom is attached to the nitrogen atom at position 1 (N1). This form has a benzenoid character, contributing to its greater stability compared to the 2H form. nih.gov For the parent indazole molecule, the 1H-tautomer is estimated to be more stable than the 2H-tautomer by approximately 13.6 to 22.4 kJ/mol, depending on the computational method used. researchgate.net The predominance of the 1H-tautomer has been confirmed in the gaseous state, in solution, and in the solid state for most N-unsubstituted indazoles. umich.edunih.gov The compound this compound is explicitly named as a 1H-indazole derivative.
In the 2H-indazole tautomer, the mobile proton is located on the nitrogen atom at position 2 (N2). This form is often referred to as isoindazole and possesses a more quinoidal electronic structure. nih.govnih.gov While generally less stable than the 1H-tautomer, the 2H form is still significant and can be the dominant species under certain conditions or with specific substitution patterns. researchgate.netresearchgate.netmdpi.com The stabilization of the 2H-tautomer can be achieved through factors such as intramolecular or intermolecular hydrogen bonding. bgu.ac.ilresearchgate.netnih.govacs.org For instance, studies have shown that in less polar solvents or through the formation of crystalline dimers, the 2H-tautomer can be stabilized and even isolated. bgu.ac.ilresearchgate.net
Extensive theoretical and computational studies have been performed to understand the relative stabilities of indazole tautomers. mdpi.comnih.gov These studies consistently show that for the unsubstituted indazole, the 1H-tautomer is the most stable. researchgate.netmdpi.com Computational methods, ranging from semi-empirical AM1 to density functional theory (DFT) and ab initio calculations, have been employed to model the energy differences between the tautomers. mdpi.comresearchgate.net
For example, MP2/cc-pVTZ level calculations indicate the 1H-tautomer is more stable by 13.6 kJ/mol, while other methods like B3LYP/6-311G(d,p) suggest a difference of 20.6 kJ/mol. researchgate.net These theoretical models are crucial for predicting the behavior of substituted indazoles, where electronic and steric effects from substituents can alter the tautomeric equilibrium. mdpi.com In some specific substituted indazoles, theoretical estimations have correctly predicted that the 2H-tautomer could be more stable than the 1H form, a finding that has been confirmed experimentally. mdpi.comresearchgate.net These computational insights are vital for designing synthetic routes that selectively target one tautomer over another. nih.gov
| Tautomer | Relative Stability | Key Structural Feature |
| 1H-Indazole | Generally more stable | Benzenoid character; H on N1 researchgate.netnih.gov |
| 2H-Indazole | Generally less stable | Ortho-quinoid character; H on N2 nih.gov |
| 3H-Indazole | Very rare | Lacks heteroaromatic character nih.gov |
Comparison of Indazole Tautomers.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)8-3-4-9-7(5-8)6-10-11-9/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOPOUHRDMBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738485 | |
| Record name | N,N-Dimethyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945264-96-0 | |
| Record name | N,N-Dimethyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of N,n Dimethyl 1h Indazol 5 Amine
Reactivity Profile of the Indazole Amine Moiety
The indazole ring is a heteroaromatic system that can undergo a variety of chemical transformations. Its reactivity is comparable to other bicyclic heteroaromatics and is modulated by the position and electronic nature of its substituents.
The introduction of a nitro group onto an indazole ring is typically achieved through electrophilic nitration. While specific studies on the direct oxidation of the amino group in N,N-Dimethyl-1H-indazol-5-amine to a nitro group are not extensively detailed in the available literature, the nitration of the indazole ring itself is a known electrophilic substitution reaction. chemicalbook.com For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles can be accomplished from acetophenone (B1666503) or benzaldehyde (B42025) precursors that have a fluorine at the C2 position and a nitro group at the C5 position. mdpi.com This process involves the formation of an arylhydrazone followed by a deprotonation and nucleophilic aromatic substitution (SNAr) to close the ring. mdpi.com The conditions for such reactions, often involving a base like potassium carbonate in a solvent such as DMF, must be carefully controlled to prevent side reactions like hydrolysis. mdpi.com
Reduction reactions are fundamental for transforming substituted indazoles into various derivatives. A common transformation is the reduction of a nitro group to an amine, a key step in the synthesis of many aminoindazoles. acs.org Another relevant reduction is the hydrogenation of an enamine intermediate, which can be formed during certain alkylation procedures. For example, a two-step process involving the condensation of an indazole with an aldehyde (like isobutyraldehyde) to form an enamine, followed by hydrogenation with a catalyst such as Platinum on carbon (Pt/C), can yield the N-alkylated indazole. rsc.org This method has been shown to be effective while minimizing the overreduction of other functional groups, such as aryl bromides, on the indazole ring. rsc.org
The indazole ring exhibits dual reactivity. It can act as a nucleophile in reactions like alkylations and acylations. beilstein-journals.orgorganic-chemistry.org The indazole anion, formed by deprotonation with a base, readily attacks electrophiles. The regioselectivity of this attack (at the N1 or N2 position) is a critical aspect and is influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1 alkylation. nih.govbeilstein-journals.org The thermodynamic stability of the resulting product also plays a role, with the 1H-indazole tautomer generally being more stable than the 2H-tautomer. beilstein-journals.orgnih.gov
Conversely, the indazole ring can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. chemicalbook.com The presence of the electron-donating N,N-dimethylamino group at the 5-position is expected to activate the benzene (B151609) portion of the indazole ring, directing incoming electrophiles primarily to the ortho and para positions (C4 and C6).
| Research Finding | Reaction Type | Key Reagents/Conditions | Outcome | Citation |
| N-alkylation of Indazoles | Nucleophilic Substitution | NaH in THF, alkyl halides | Often results in a mixture of N1 and N2 alkylated products, with conditions influencing selectivity. | beilstein-journals.orgnih.gov |
| N-acylation of Indazoles | Nucleophilic Substitution | Electrochemical reduction followed by acid anhydrides | Selective acylation at the N1 position. | organic-chemistry.org |
| Electrophilic Substitution | Halogenation, Nitration | Acid medium, NaNO2 | Yields substituted indazoles (e.g., 3-chloro-1H-indazole). | chemicalbook.com |
Addition Reactions Involving the Indazole System
Indazoles, as N-unsubstituted azoles, readily react with aldehydes in a characteristic addition reaction. The mechanism and outcome of this reaction are highly dependent on the reaction conditions.
The reaction of NH-indazoles with formaldehyde (B43269) results in the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.govresearchgate.net The mechanism involves the nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of formaldehyde. In neutral conditions, the reaction can proceed through a zwitterionic intermediate. researchgate.net The reaction is reversible, and the resulting azolylmethanols are intermediates that can be used for further synthesis. nih.gov While this mechanism is described for indazole and its nitro derivatives, it is the expected pathway for the indazole core of this compound. Dimethyl sulfoxide (B87167) (DMSO) can also serve as a formaldehyde surrogate in some multicomponent reactions, generating a methylene (B1212753) bridge between an indazole and another molecule, such as a carboxylic acid, under radical conditions. beilstein-journals.orgbeilstein-journals.org
The pH of the reaction medium plays a crucial role in the addition reaction with formaldehyde.
Acidic Conditions: In the presence of aqueous acid (e.g., HCl), the reaction mechanism involves the protonated form of formaldehyde, which is a significantly stronger electrophile. acs.orgnih.gov The neutral indazole molecule acts as the nucleophile. A direct reaction between a protonated indazolium cation and formaldehyde is considered unlikely due to electrostatic repulsion. acs.orgresearchgate.net Studies on various nitro-substituted indazoles in acidic media have shown that most react to form the N1-hydroxymethyl derivative, although highly deactivated substrates like 7-nitro-1H-indazole may not react under these conditions. acs.orgnih.gov
Neutral Conditions: The reaction also proceeds under neutral conditions, for instance, in ethanol. acs.org In this case, the reaction is thought to involve the neutral forms of both the indazole and formaldehyde, potentially proceeding through a zwitterionic intermediate before proton transfer to yield the final N-hydroxymethyl product. researchgate.net
The formation of the N1-substituted isomer is generally favored as it is thermodynamically more stable than the N2-substituted isomer. acs.org
| Condition | Reacting Species | Key Intermediate/Pathway | Product | Citation |
| Acidic (aq. HCl) | Neutral Indazole + Protonated Formaldehyde | Nucleophilic attack on protonated carbonyl | (1H-Indazol-1-yl)methanol | acs.orgnih.govresearchgate.net |
| Neutral (Ethanol) | Neutral Indazole + Neutral Formaldehyde | Zwitterionic intermediate | (1H-Indazol-1-yl)methanol | acs.orgresearchgate.net |
Influence of Substituent Effects on Reaction Selectivity and Pathway
The reactivity of the indazole core and the outcome of its reactions are significantly modulated by the nature and position of substituents on the bicyclic ring system. In the case of this compound, the dimethylamino group at the C5 position and the inherent properties of the indazole nucleus dictate its chemical behavior. The dimethylamino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. This electronic effect primarily influences electrophilic aromatic substitution reactions.
Research on substituted indazoles provides insight into how substituents guide reaction pathways. For instance, studies on the reaction of various NH-indazoles with formaldehyde in acidic conditions have shown that the position of substituents, such as nitro groups, can determine which nitrogen atom of the pyrazole (B372694) ring (N1 or N2) is substituted. acs.orgnih.gov While indazole itself and its 4-, 5-, and 6-nitro derivatives predominantly yield the 1-substituted product, 7-nitro-1H-indazole does not react under the same conditions, highlighting a strong positional and electronic effect. acs.orgnih.gov Electron-withdrawing groups like the nitro substituent also increase the molecule's sensitivity to hydrolysis. nih.govsemanticscholar.org
In contrast, the electron-donating dimethylamino group in this compound would be expected to activate the benzene ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the amine. The most likely positions for substitution would be C4 and C6.
The influence of substituents is also critical in transition metal-catalyzed reactions. For example, in C-H amination reactions, the electronic nature of the substrate can be a determining factor. nih.gov Furthermore, C-H amination of arenes has been shown to be successful for preparing arylamines that bear sterically demanding ortho substituents. acs.org
The following table summarizes the observed regioselectivity in the reaction of substituted indazoles with formaldehyde in aqueous HCl, illustrating the impact of substituent position.
| Indazole Derivative | Substituent | Position | Observed Product(s) | Reference |
| 1H-Indazole | None | - | 1-substituted | acs.orgnih.gov |
| 4-Nitro-1H-indazole | -NO₂ | 4 | 1-substituted (95%) + 2-substituted (5%) | nih.gov |
| 5-Nitro-1H-indazole | -NO₂ | 5 | 1-substituted | acs.orgnih.gov |
| 6-Nitro-1H-indazole | -NO₂ | 6 | 1-substituted | acs.orgnih.gov |
| 7-Nitro-1H-indazole | -NO₂ | 7 | No reaction | acs.orgnih.gov |
This table illustrates how substituent positioning on the indazole ring dictates the outcome of N-substitution reactions.
Role of Hydrogen Bonding and Steric Effects in Reactivity Control
Hydrogen bonding and steric hindrance are crucial non-covalent interactions that govern the reactivity and selectivity of reactions involving indazole derivatives. The this compound molecule possesses a hydrogen bond donor (the N1-H of the pyrazole ring) and multiple hydrogen bond acceptor sites (the N2 atom and the nitrogen of the dimethylamino group).
The ability of the indazole nucleus to form hydrogen bonds plays a significant role in its crystal structure and in solution-phase reaction mechanisms. For example, X-ray crystallographic studies of (1H-indazol-1-yl)methanol derivatives reveal the formation of dimers through intermolecular O-H···N hydrogen bonds. acs.orgnih.gov Similarly, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine shows that intermolecular N-H···N hydrogen bonds establish the crystal packing. nih.gov In aprotic solvents, hydrogen bonding from an additional amine molecule can be essential to stabilize charged intermediates in nucleophilic substitution reactions. conicet.gov.ar
In reactions such as the condensation of aminotriazoles with aldehydes, intramolecular hydrogen bonding has been shown to stabilize hemiaminal intermediates. mdpi.com For this compound, the N1-H can engage in intermolecular hydrogen bonding with reactants, solvents, or catalysts, thereby influencing the reaction rate and transition state energies.
Steric effects, arising from the spatial arrangement of atoms, also play a critical role. The dimethylamino group at C5, while not excessively bulky, can exert steric hindrance that influences regioselectivity. In reactions involving the benzene portion of the indazole, an incoming reagent may face less steric hindrance at the C6 position compared to the C4 position, which is flanked by the fused pyrazole ring. In C-H amination reactions, steric demand can alter the site of reaction. For instance, the reaction of 1-methoxynaphthalene (B125815) with a less sterically demanding triazene (B1217601) resulted in amination at the more sterically hindered 2-position, highlighting that steric effects can lead to complementary regioselectivity compared to other methods. acs.org
The interplay between hydrogen bonding and steric effects is evident in various chemical transformations. The formation of stable hemiaminals from di-2-pyridyl ketone was found to be highly dependent on intramolecular hydrogen interactions. mdpi.com
| Interaction | Description | Potential Influence on this compound | Reference |
| Intermolecular H-Bonding | The N1-H of the indazole ring can act as a hydrogen bond donor to solvent or reagent molecules. | Can influence solubility, reaction kinetics, and stabilize intermediates. | nih.govconicet.gov.ar |
| Intramolecular H-Bonding | Potential for hydrogen bonding between the N1-H and the dimethylamino nitrogen, although likely weak. | Could influence the conformation and electronic properties of the molecule. | conicet.gov.ar |
| Steric Hindrance | The dimethylamino group and the fused ring system create steric bulk around the molecule. | Can direct incoming reagents to less hindered positions (e.g., C6 vs. C4) and influence the approach to the N1/N2 atoms of the pyrazole ring. | acs.org |
This table outlines the key non-covalent interactions in this compound and their expected influence on its chemical reactivity.
Advanced Mechanistic Investigations (e.g., Radical Pathways)
Beyond classical polar reaction mechanisms, indazole derivatives can participate in more complex reaction pathways, including those involving radical intermediates. The investigation of such mechanisms is crucial for developing novel synthetic methods.
One area where radical pathways are proposed is in the synthesis of the indazole ring itself. For example, the silver(I)-mediated intramolecular oxidative C-H amination to form 1H-indazoles is suggested to proceed via a single-electron transfer (SET) mechanism. nih.gov This process involves the formation of a radical intermediate which then undergoes C-N bond formation and subsequent oxidation to yield the aromatic indazole product. nih.gov
Another advanced mechanistic pathway is the direct C-H amination of arenes and heteroarenes using azidium ions. acs.org This reaction proceeds through a dearomative (3 + 2) cycloaddition to form a triazolinium adduct. This intermediate then undergoes base-mediated and thermal cleavage of C-N and N-N bonds to yield the arylamine. acs.org This telescoped process is compatible with a wide range of functional groups and offers regioselectivity that can be complementary to traditional cross-coupling methods. acs.org
Furthermore, the presence of the dimethylamino group raises the possibility of mechanisms involving this functionality. For instance, the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) in the presence of chlorine and ammonia (B1221849) has been shown to proceed through a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate, which is then oxidized. nih.gov While this is in the context of disinfection by-products, it highlights potential reactive pathways for the dimethylamino moiety under specific oxidative conditions.
The antioxidant properties observed in some pyrazole derivatives also point towards mechanisms involving radical scavenging. researchgate.net Antioxidants can react with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) via hydrogen atom donation, a process indicative of their ability to participate in radical-mediated reactions. researchgate.net
| Proposed Mechanism | Key Intermediates | Reaction Type | Relevance to Indazole Chemistry | Reference |
| Ag(I)-Mediated Oxidative C-H Amination | Radical cation, nitrogen radical | Radical, Cyclization | Synthesis of the 1H-indazole core. | nih.gov |
| Dearomative (3+2) Cycloaddition | Azidium ion, triazolinium adduct | Cycloaddition, C-H Amination | Direct functionalization of the aromatic ring to introduce amine groups. | acs.org |
| UDMH Pathway | 1,1-dimethylhydrazine (UDMH) | Oxidation | Potential side-reactions of the dimethylamino group under specific oxidative conditions. | nih.gov |
This table summarizes advanced reaction mechanisms that could be relevant to the synthesis and reactivity of this compound.
Spectroscopic and Structural Elucidation Methodologies in N,n Dimethyl 1h Indazol 5 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N,N-Dimethyl-1H-indazol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. nih.govnih.gov
¹H NMR Spectroscopy for Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on the indazole ring, the N-H proton of the pyrazole (B372694) ring, and the protons of the dimethylamino group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the benzene (B151609) portion of the indazole ring typically appear in the aromatic region of the spectrum. beilstein-journals.orgnih.gov The two methyl groups attached to the nitrogen atom will give rise to a single, more intense signal due to their chemical equivalence.
Comparison with related indazole derivatives is crucial for precise signal assignment. For example, in a study of N-substituted indazoles, the chemical shifts of the indazole protons were found to be sensitive to the nature and position of the substituent. nih.gov Generally, the resonances of protons 3-H to 6-H in N-2 isomers appear at a lower frequency compared to N-1 isomers, while the 7-H proton in N-2 isomers is deshielded. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Indazole Derivatives
| Proton | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| N-H | Variable, often broad | Position dependent on solvent and concentration |
| Aromatic-H | 7.0 - 8.5 | Specific shifts depend on substitution pattern |
| N(CH₃)₂ | ~3.0 | Singlet, integrates to 6 protons |
Note: This table provides typical ranges. Actual values for this compound would require experimental data.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the presence of the indazole core and the dimethylamino substituent. The chemical shifts of the carbon atoms in the indazole ring are characteristic of aromatic and heteroaromatic systems. carta-evidence.orgresearchgate.net
The assignment of carbon signals is aided by comparing the spectrum with those of known indazole derivatives and by using computational methods. researchgate.netnih.gov For instance, the carbon atoms directly attached to nitrogen atoms (C3a and C7a) have chemical shifts that are sensitive to the electronic effects of the pyrazole ring. researchgate.net The carbons of the dimethylamino group will appear in the aliphatic region of the spectrum. Studies on various substituted indazoles have shown that ¹³C NMR is a reliable tool for distinguishing between N-1 and N-2 isomers. nih.govbohrium.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C3 | 130 - 140 | |
| C3a | 120 - 130 | |
| C4 | 110 - 120 | |
| C5 | 140 - 150 | Attached to the dimethylamino group |
| C6 | 115 - 125 | |
| C7 | 100 - 110 | |
| C7a | 135 - 145 | |
| N(CH₃)₂ | 40 - 50 |
Note: These are predicted ranges based on data for similar structures. Experimental verification is necessary.
Multi-Nuclear NMR (e.g., ¹⁴N, ¹⁵N) for Nitrogen Atom Characterization and Tautomer Differentiation
Nitrogen NMR, particularly ¹⁵N NMR, is a powerful tool for directly probing the nitrogen atoms within the indazole ring and the amino group. Since indazoles can exist in two tautomeric forms (1H and 2H), ¹⁵N NMR spectroscopy is invaluable for distinguishing between them. researchgate.net The chemical shifts of the nitrogen nuclei are highly sensitive to their bonding environment and the position of the N-H proton. acs.org
For this compound, the ¹⁵N NMR spectrum would show distinct signals for the two nitrogen atoms in the pyrazole ring and the nitrogen of the dimethylamino group. The thermodynamically more stable 1H-indazole tautomer is generally the predominant form. nih.gov Computational studies, often used in conjunction with experimental NMR, can help predict and interpret the ¹⁵N chemical shifts, providing a deeper understanding of the electronic structure and tautomeric equilibrium. nih.govresearchgate.net
Application of 2D NMR Techniques for Structural Confirmation
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the connectivity of the protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the dimethylamino group and the indazole ring, and for assigning the quaternary carbons.
These 2D NMR experiments provide a comprehensive and definitive structural confirmation of the molecule. ipb.pt
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₉H₁₁N₃), the expected molecular weight is approximately 161.21 g/mol . sigmaaldrich.com
Electron ionization (EI) is a common technique used in MS. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of the indazole ring and the loss of the dimethylamino group or parts of it can lead to characteristic fragment ions. Analysis of these fragments helps to confirm the presence of the indazole core and the dimethylamino substituent. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov
Key expected vibrational frequencies include:
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.
C-H stretch (aromatic): Sharp peaks typically above 3000 cm⁻¹.
C-H stretch (aliphatic): Sharp peaks typically below 3000 cm⁻¹ for the methyl groups.
C=C and C=N stretching: Bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range for the aromatic amine.
The presence and position of these bands provide strong evidence for the key functional groups within the molecule. chemrxiv.org
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its analogs, this technique provides unequivocal evidence of molecular structure, offering precise data on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.
Unambiguous Structural Confirmation of Indazole Derivatives
The synthesis of novel indazole derivatives necessitates absolute confirmation of their chemical structure. nih.govresearchgate.netmdpi.com While spectroscopic methods like NMR and IR provide valuable information, X-ray crystallography offers unambiguous proof of the atomic connectivity and stereochemistry. mdpi.com For instance, in the synthesis of various indazole-based compounds, X-ray diffraction analysis has been crucial in confirming the final structures, ensuring the correct isomer was formed and that the desired chemical transformations occurred. researchgate.net The determination of the crystal structure of compounds such as 1,3-Dimethyl-1H-indazol-6-amine provides a definitive structural reference for related molecules. nih.gov This technique is particularly vital in cases where multiple isomers could potentially form during a reaction, such as determining whether substitution occurred at the N1 or N2 position of the indazole ring.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal, allowing for the calculation of a detailed three-dimensional electron density map and, consequently, the precise location of each atom. This method has been widely applied to a variety of indazole derivatives, confirming their molecular framework and providing a solid foundation for understanding their chemical and biological properties. nih.govgoogle.com
Analysis of Molecular Geometry and Planarity
X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's geometry. The indazole ring system, a fusion of a benzene and a pyrazole ring, is generally planar. nih.govnih.gov
The precise bond lengths and angles within the indazole core are also determined. While specific data for this compound is not available, the data from analogous structures provide a reliable reference.
Table 1: Selected Bond Lengths and Angles for 1,3-Dimethyl-1H-indazol-6-amine
| Parameter | Value (Å/°) |
|---|
Data sourced from the crystallographic study of 1,3-Dimethyl-1H-indazol-6-amine. nih.gov
Elucidation of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. ias.ac.inresearchgate.net X-ray crystallography is essential for identifying and characterizing these interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com These forces dictate the physical properties of the solid, such as melting point and solubility.
Hydrogen bonding is a particularly significant interaction in the crystal structures of many nitrogen-containing heterocyclic compounds. nih.govnih.gov In the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, for example, intermolecular N-H···N hydrogen bonds are crucial in establishing the packing arrangement. nih.gov The amino group acts as a hydrogen bond donor, while a nitrogen atom of the pyrazole ring in an adjacent molecule acts as the acceptor.
In addition to classical hydrogen bonds, other weak interactions such as C-H···O or C-H···π interactions can also play a role in stabilizing the crystal lattice. iucr.org The analysis of the crystal packing of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine revealed strong intermolecular N-H···N hydrogen bonds that create specific motifs in the crystal structure. researchgate.net The study of these non-covalent interactions provides insight into how molecules recognize and assemble with one another in the solid state. bohrium.com
Table 2: Hydrogen Bond Geometry for 1,3-Dimethyl-1H-indazol-6-amine
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|
Symmetry code: (i) x, -1/2-y, -1/2+z. D = donor atom, H = hydrogen, A = acceptor atom. nih.gov
Computational Chemistry and Theoretical Investigations of N,n Dimethyl 1h Indazol 5 Amine
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for investigating the electronic structure and properties of molecules. These methods are applied to N,N-Dimethyl-1H-indazol-5-amine and its analogs to gain insights that complement experimental data.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometrical optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and therefore most stable, conformation of the molecule.
For indazole derivatives, computational studies using programs like GAUSSIAN are employed to perform geometrical optimization. nih.gov The process typically involves methods like DFT with a specific basis set, such as B3LYP/6-31G**, to find the minimum energy structure. nih.gov The resulting optimized structure provides a detailed picture of the molecule's shape. For instance, studies on the related compound 1,3-Dimethyl-1H-indazol-6-amine have determined its crystal structure, revealing a nearly planar molecular skeleton, which can serve as a benchmark for theoretical calculations. researchgate.net Conformational analysis, an extension of this process, explores different spatial arrangements (conformers) of the molecule and their relative energies, which is crucial for flexible molecules, although the indazole core itself is rigid.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and stability. nih.gov
A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of these orbitals. In studies of various indazole derivatives, the HOMO and LUMO distributions were found to span almost the entire molecule. nih.gov The calculated energy gap helps in understanding the chemical hardness and potential as an electron donor or acceptor. For example, compounds with low energy gaps are considered good electron donors. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Reactivity Insight |
|---|---|---|---|---|
| Indazole-Derivative A | -6.21 | -1.85 | 4.36 | High Stability |
| Indazole-Derivative B | -5.98 | -2.10 | 3.88 | Moderate Reactivity |
| Indazole-Derivative C | -5.75 | -2.54 | 3.21 | High Reactivity / Good Electron Donor |
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach, often combined with DFT, to calculate nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.netnih.gov
This method computes the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) in the molecule. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net These theoretical spectra can be compared with experimental NMR data to confirm the proposed structure of a synthesized compound. semanticscholar.org Studies on related heterocyclic systems have shown a good correlation between experimental values and chemical shifts calculated using the GIAO method at the B3LYP/6-311G level, validating its predictive power. researchgate.net
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311G) | Difference (ppm) |
|---|---|---|---|
| C-2 | 153.25 | 156.43 | -3.18 |
| C-3 | 149.65 | 153.17 | -3.52 |
| C-5 | 121.09 | 131.05 | -9.96 |
| C-6 | 110.85 | 117.91 | -7.06 |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like this compound, these methods are crucial for exploring its potential as a biologically active agent.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jocpr.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at an atomic level. nih.gov
In studies involving indazole scaffolds, docking simulations are performed using software like AutoDock. nih.gov The process involves preparing the 3D structures of the ligand and the protein target, such as a cancer-related protein (e.g., PDB: 6FEW) or the MDM2 receptor. nih.govresearchgate.net The software then calculates the most likely binding poses and estimates the binding affinity, usually expressed as a binding energy in kcal/mol. nih.gov A lower binding energy indicates a more favorable interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the protein's active site. nih.govjocpr.com
| Compound Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| Indazole-Derivative V | Renal Cancer Protein (6FEW) | -9.8 | LEU38, VAL46, ALA59, LYS61 |
| Indazole-Derivative W | Renal Cancer Protein (6FEW) | -9.6 | LEU38, VAL46, ILE105 |
| Indazole-Derivative Y | Renal Cancer Protein (6FEW) | -9.5 | LEU38, ALA59, PHE103 |
| Azaindazole-Derivative 3c | MDM2 (1RV1) | -359.2* | GLN72, HIS73 |
*Binding energy for derivative 3c reported in a different unit/scale in the source material. researchgate.net
In silico design uses computational methods to create novel molecules with desired properties, often starting from a known chemical scaffold like indazole. This compound can serve as a parent structure for the rational design of new therapeutic agents. nih.gov
One major approach is structure-based drug design. If the 3D structure of a biological target is known, new indazole derivatives can be designed to fit optimally into the active site, maximizing favorable interactions and improving potency and selectivity. nih.gov Another approach is ligand-based design, which is used when the receptor structure is unknown. This involves building a model, such as a Quantitative Structure-Activity Relationship (QSAR) model, based on a set of known active and inactive molecules. researchgate.net These models can then predict the biological activity of newly designed indazole analogs before they are synthesized, saving significant time and resources. researchgate.net These design strategies have been successfully applied to related heterocyclic systems like benzimidazoles and oxazoles to develop novel anticancer and antibacterial agents. researchgate.netnih.gov
Thermodynamic and Kinetic Considerations of Reactions
Computational chemistry provides significant insights into the thermodynamic and kinetic aspects of chemical reactions involving this compound. These theoretical investigations are crucial for understanding the stability of its various forms and the pathways it may follow during chemical transformations.
Relative Stability of Indazole Tautomers
The indazole core of this compound can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atom of the pyrazole (B372694) ring defines these tautomers and significantly influences their stability. Computational studies on the parent indazole and its derivatives have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. beilstein-journals.orgresearchgate.netnih.gov
This preference for the 1H-tautomer is attributed to its benzenoid character, which confers greater aromatic stability compared to the quinonoid structure of the 2H-tautomer. beilstein-journals.org While specific computational data for this compound is not extensively documented in the reviewed literature, the trend observed for the parent indazole and other substituted indazoles is expected to hold. The presence of the electron-donating dimethylamino group at the C5 position is not predicted to alter this fundamental stability order.
Several quantum chemical calculations have quantified the energy difference between the 1H and 2H tautomers of the parent indazole. For instance, MP2/6-31G** calculations have indicated that the 1H-tautomer is more stable by approximately 3.6 to 15 kJ·mol⁻¹. nih.govresearchgate.net Another study using B3LYP/6-311++G(d,p) calculations found the 1-substituted isomer to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer in the context of a reaction with formaldehyde (B43269). nih.gov These energy differences, though varying with the computational method and the specific derivative, consistently favor the 1H tautomer.
Table 1: Calculated Relative Stabilities of Indazole Tautomers
| Compound | Computational Method | Energy Difference (1H vs. 2H) | More Stable Tautomer | Reference |
| Indazole | MP2/6-31G | 15 kJ·mol⁻¹ | 1H | nih.gov |
| Indazole | MP2-6-31G | 3.6 kcal·mol⁻¹ | 1H | researchgate.net |
| Indazole | Gas Phase Calculation | 14.5 kJ·mol⁻¹ | 1H | nih.gov |
| Indazole | Aqueous Phase Calculation | 15.9 kJ·mol⁻¹ | 1H | nih.gov |
| Substituted Indazole | DFT at 50 °C | 3.1 kcal/mol | 1H | beilstein-journals.org |
Energy Profiles of Reaction Mechanisms
Detailed computational studies on the energy profiles of reaction mechanisms specifically for this compound are not extensively available in the reviewed scientific literature. However, computational investigations into the reactivity of the parent indazole and its other derivatives can provide general insights.
For instance, studies on the reaction of indazole with formaldehyde have been conducted, indicating that the reaction proceeds to form N-substituted products. nih.gov Calculations have been used to determine the relative stabilities of the resulting 1- and 2-substituted isomers, which is a thermodynamic consideration. nih.gov Similarly, the regioselectivity of N-alkylation of indazoles has been investigated using Density Functional Theory (DFT), with findings suggesting that deprotonation occurs prior to alkylation. beilstein-journals.org
These studies, while not providing complete energy profiles with transition states and activation energies for reactions of this compound, lay the groundwork for understanding its likely reactive behavior. The electron-donating nature of the N,N-dimethylamino group at the 5-position is expected to influence the reactivity of the indazole ring, particularly towards electrophilic substitution, by increasing the electron density of the aromatic system. However, without specific computational models for this compound, a quantitative description of the energy profiles for its reactions remains a subject for future research.
Advanced Derivatization Strategies and Analogs of N,n Dimethyl 1h Indazol 5 Amine
Synthesis of Substituted Indazole Analogs with Varied Functional Groups
The synthesis of substituted indazole analogs is a cornerstone of drug discovery, allowing for the fine-tuning of molecular properties. Various methods have been developed to introduce diverse functional groups onto the indazole ring system. These transformations often begin with a pre-functionalized indazole, such as a nitro- or halo-substituted derivative, which then serves as a handle for subsequent reactions.
Common synthetic strategies include:
N-Alkylation: The nitrogen atoms of the pyrazole (B372694) ring can be alkylated, typically yielding a mixture of N1 and N2 isomers. For instance, the methylation of 6-nitro indazole derivatives with iodomethane (B122720) and potassium carbonate produces both N1-methyl and N2-methyl isomers. The regioselectivity can be influenced by the choice of base and solvent.
Reduction of Nitro Groups: A nitro group, often introduced at the C5, C6, or C7 position, is a versatile precursor for an amino group. The reduction is commonly achieved through catalytic hydrogenation, providing an amine that can be further derivatized via acylation, alkylation, or sulfonylation.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are extensively used to form new carbon-carbon bonds. Starting from a bromo-substituted indazole, such as 5-bromo-1H-indazol-3-amine, various aryl or heteroaryl groups can be introduced at the C5 position by coupling with the corresponding boronic acid esters. This reaction typically employs a palladium catalyst like PdCl₂(dppf)₂.
Acylation: Amino groups on the indazole ring can be readily acylated to form amides. For example, 3-amino-1H-indazole derivatives can react with reagents like chloroacetic anhydride (B1165640) to yield acylated products, which serve as intermediates for more complex structures.
These fundamental reactions enable the creation of large libraries of indazole analogs with diverse functionalities, which is critical for structure-activity relationship (SAR) studies.
| Starting Material | Reagents & Conditions | Functional Group Introduced | Resulting Product Type | Reference |
|---|---|---|---|---|
| 6-Nitro indazole | CH₃I, K₂CO₃, DMF | N-Methyl | N¹-Methyl and N²-Methyl indazoles | chim.it |
| 5-Bromo-1H-indazol-3-amine | Ar-B(OR)₂, PdCl₂(dppf)₂, Cs₂CO₃, 90 °C | Aryl group | 5-Aryl-1H-indazol-3-amine | |
| 3-Amino-5-aryl-1H-indazole | (ClCH₂CO)₂O, Base | Chloroacetamide | 2-Chloro-N-(5-aryl-1H-indazol-3-yl)acetamide | |
| 6-Nitro-1-methyl-1H-indazole | H₂, Pd/C | Amino group | 6-Amino-1-methyl-1H-indazole | chim.it |
Exploration of Position-Specific Functionalization (e.g., C4, C5, C6, C7 Substitutions)
Controlling the position of new substituents on the indazole's benzene (B151609) ring is crucial for developing compounds with desired biological activities. The inherent reactivity of the indazole ring can be leveraged, or directing groups and specific catalytic systems can be employed to achieve regioselectivity.
C3-Position: While not part of the benzene ring, the C3 position is frequently functionalized. Halogenation, particularly iodination using I₂ and a base like KOH, readily occurs at C3 on an unprotected indazole, providing a key handle for cross-coupling reactions. chim.it
C5-Position: Functionalization at C5 can be achieved by starting with a commercially available precursor like 5-bromo-1H-indazol-3-amine. The bromine atom serves as a versatile point for modification, most notably through Suzuki-Miyaura cross-coupling to introduce a variety of aryl substituents.
C6-Position: The synthesis of 6-substituted analogs often begins with 6-nitroindazole. Following methylation and reduction of the nitro group, the resulting 6-aminoindazole can be further modified. chim.it
C7-Position: The C7 position is often the most challenging to functionalize directly due to its lower inherent reactivity compared to other positions. However, methods for direct C7-arylation have been developed using palladium catalysis with specific ligands like 1,10-phenanthroline. acs.org This reaction allows for the coupling of iodoaryls directly onto the C7 position of 3-substituted 1H-indazoles. acs.org Alternatively, a direct and regioselective C7-bromination of 4-substituted 1H-indazoles can be achieved, with the resulting C7-bromo derivative used in subsequent Suzuki-Miyaura reactions to introduce aryl groups. rsc.org
The ability to selectively modify these positions allows for a systematic exploration of the chemical space around the indazole core.
| Position | Methodology | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|---|
| C3 | Iodination | I₂, KOH, DMF | Direct introduction of an iodine atom. | chim.it |
| C5 | Suzuki-Miyaura Coupling | 5-Bromoindazole, Arylboronic acid, Pd(OAc)₂, K₃PO₄ | Introduction of an aryl group at C5. | |
| C6 | From Nitro-Precursor | 1) H₂, Pd/C on 6-nitroindazole; 2) Derivatization of amine | Introduction of various groups via an amino handle. | chim.it |
| C7 | Direct Arylation | Iodoaryl, Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMA | Direct coupling of an aryl group to C7. | acs.org |
| C7 | Bromination then Coupling | 1) NBS, CH₃CN; 2) Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Two-step introduction of an aryl group at C7. | rsc.org |
Development of Indazole-Based Hybrid Molecules
A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. This approach aims to leverage the biological activities of each component or to develop molecules with novel mechanisms of action. The indazole nucleus is an excellent scaffold for such hybridization.
One common approach involves linking the indazole core to another heterocyclic system or functional moiety via a flexible or rigid linker. For example, a series of indazole derivatives has been synthesized by linking the 3-amino position of a 5-aryl-1H-indazole to various thiophenols or piperazines through an ethyl amide linker. This was achieved by first acylating the 3-aminoindazole with chloroacetic anhydride, followed by nucleophilic substitution of the chloride with the desired thiol or piperazine.
Other examples include the synthesis of hybrids where the indazole ring is directly fused or linked to other heterocycles like oxadiazoles, thiadiazoles, or triazoles. These strategies significantly expand the chemical diversity and potential biological target profile of indazole-based compounds.
| Indazole Core | Linked Moiety | Linker Type | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 5-Aryl-1H-indazol-3-amine | Thiophenol or Piperazine | Ethyl Amide | Acylation with chloroacetyl chloride followed by nucleophilic substitution. | |
| 1H-Indazole-3-carbohydrazide | Phenyl isothiocyanate | Thiosemicarbazide | Condensation followed by cyclization to form thiadiazole or triazole rings. | |
| 1H-Indazole-3-carbohydrazide | Carbon disulfide | Hydrazide | Reaction with CS₂ and KOH followed by cyclization to form an oxadiazole ring. |
Synthesis of Indazole N-Oxides and Their Utility in Functionalization
Indazole N-oxides are valuable synthetic intermediates that exhibit unique reactivity, enabling functionalizations that are difficult to achieve on the parent indazole. The N-oxide group activates the heterocyclic ring, facilitating subsequent modifications, particularly C-H functionalization.
Recent advancements have led to efficient methods for synthesizing 1H-indazole N-oxides. One notable method is an electrochemical approach where the outcome is controlled by the choice of cathode material. Using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides from both electron-rich and electron-poor substrates. nih.govselleckchem.com Another novel route involves a one-pot cascade reaction of N-nitrosoanilines with diazo compounds, which generates highly functionalized indazole N-oxides. rsc.org
The primary utility of these N-oxides lies in their capacity for divergent C-H functionalization. nih.gov The N-oxide moiety acts as a directing group and an internal oxidant, allowing for the selective introduction of various functional groups at the C3-position without the need for pre-functionalization at that site. thieme-connect.com These transformations can introduce amino, chloro, hydroxy, sulfonyl, aryl, and other groups, making N-oxides powerful precursors for creating diverse libraries of C3-functionalized 1H-indazoles. thieme-connect.com
| Process | Methodology | Key Features | Application | Reference |
|---|---|---|---|---|
| Synthesis | Electrochemical Synthesis | Selective N-oxidation using a reticulated vitreous carbon cathode; broad substrate scope. | Generation of 1H-indazole N-oxide intermediates. | nih.govselleckchem.com |
| Synthesis | Cascade Reaction | One-pot reaction of N-nitrosoanilines and diazo compounds. | Access to diversely functionalized indazole N-oxides. | rsc.org |
| Functionalization | C-H Functionalization via N-Oxide | N-oxide acts as a directing group and internal oxidant. | Selective introduction of various functional groups (e.g., -NHAr, -Cl, -OH, -Ar) at the C3-position. | thieme-connect.com |
Applications of N,n Dimethyl 1h Indazol 5 Amine in Specialized Chemical Fields
Role as a Key Intermediate in Complex Chemical Synthesis
N,N-Dimethyl-1H-indazol-5-amine serves as a pivotal intermediate in the construction of more elaborate chemical structures. The indazole core itself is a versatile scaffold, and the dimethylamino group at the 5-position can influence the reactivity and properties of the resulting molecules. nih.gov Synthetic routes to various substituted indazoles often involve multi-step processes where intermediates like this compound are crucial.
The synthesis of indazole derivatives can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones and domino processes involving arylhydrazones. nih.govmdpi.com For instance, an efficient method for creating 1-aryl-1H-indazoles involves the preparation of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. mdpi.com The presence of substituents on the indazole ring, such as the dimethylamino group, can modulate the electronic properties and reactivity, influencing the course of these synthetic transformations.
Furthermore, the development of one-pot synthesis protocols highlights the importance of versatile intermediates. A general one-pot procedure for the formation of 1-aryl-1H-indazoles has been developed, showcasing the efficiency of modern synthetic methods in creating a library of indazole derivatives from common precursors. mdpi.com The ability to introduce various functional groups onto the indazole skeleton makes compounds like this compound valuable starting points for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov
A summary of synthetic approaches to indazole derivatives is presented in the table below:
| Synthetic Method | Description | Key Features | Reference |
| Cyclization of o-haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and Cu₂O-mediated cyclization. | Tolerates various functional groups. | nih.gov |
| Domino Process from Arylhydrazones | Preparation of arylhydrazones followed by deprotonation and SNAr ring closure. | Efficient route to 1-aryl-1H-indazoles. | mdpi.com |
| One-Pot Synthesis | A streamlined procedure for generating 1-aryl-1H-indazoles without the need for isolating intermediates. | High yield and operational simplicity. | mdpi.com |
Applications in Materials Science
The unique photophysical properties of indazole derivatives make them attractive for various applications in materials science. bohrium.com These applications leverage the electronic characteristics of the indazole core, which can be fine-tuned by the introduction of specific substituents.
Indazole derivatives have been explored as precursors for dyes and pigments. myskinrecipes.com The extended π-system of the indazole ring, coupled with the electron-donating nature of the dimethylamino group in this compound, can contribute to the chromophoric properties of larger molecules. By incorporating this indazole derivative into more complex conjugated systems, it is possible to design molecules that absorb and emit light at specific wavelengths, a key characteristic of dyes and pigments. The synthesis of such materials often involves coupling reactions that extend the conjugation of the indazole core.
Indazole-based compounds have shown promise as components in luminescent materials due to their favorable photophysical properties. bohrium.com The inherent fluorescence of the indazole scaffold can be modulated by attaching different functional groups. The dimethylamino group in this compound, being a strong electron-donating group, can enhance the luminescence quantum yield and shift the emission wavelength of the resulting materials. These properties are highly desirable for applications in sensors, bio-imaging, and light-emitting devices.
The field of organic electronics has identified indazole derivatives as promising candidates for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The structural and electronic properties of indazoles make them suitable for use as host materials, emitting materials, or charge-transporting materials in OLED devices. This compound can serve as a precursor for designing molecules with the specific electronic energy levels required for efficient charge injection, transport, and recombination in an OLED stack. The ability to synthesize a wide array of indazole derivatives allows for the fine-tuning of their properties to optimize OLED performance.
The luminescent properties of indazole derivatives also make them suitable for use as molecular probes. These probes can be designed to interact with specific analytes or to respond to changes in their local environment, such as polarity or pH, through changes in their fluorescence emission. The this compound moiety can be incorporated into larger molecular structures designed to bind to specific biological targets, with the indazole core acting as the fluorescent reporter.
Catalytic Applications of Indazole Systems
Indazole derivatives and their metal complexes have been investigated for their catalytic activity in a variety of organic transformations. bohrium.comnih.gov The nitrogen atoms in the pyrazole (B372694) ring of the indazole system can coordinate to metal centers, forming catalysts with unique reactivity and selectivity.
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have been extensively used in the synthesis and functionalization of indazoles. nih.govresearchgate.netnih.gov These catalytic systems enable a range of reactions, including C-H activation, cross-coupling reactions, and annulation processes, which are fundamental for building complex molecular architectures based on the indazole scaffold. nih.gov
For example, rhodium-catalyzed C-H activation and annulation sequences have been developed for the one-step synthesis of functionalized indazole derivatives. nih.gov Similarly, copper- and palladium-catalyzed reactions are widely employed for the N-arylation and C-arylation of the indazole ring, respectively. researchgate.net These catalytic methods provide efficient and versatile tools for modifying the indazole core and preparing a wide range of derivatives with tailored properties. The development of catalyst-based approaches has significantly advanced the synthesis of indazoles, facilitating their application in various fields. bohrium.com
A summary of catalytic systems used in indazole synthesis is provided below:
| Metal Catalyst | Type of Reaction | Application | Reference |
| Rhodium | C-H Activation/Annulation | One-step synthesis of functionalized indazoles. | nih.gov |
| Copper | N-Arylation, C-N/N-N Coupling | Synthesis of N-arylated indazoles and one-pot synthesis from readily available materials. | researchgate.netcaribjscitech.com |
| Palladium | C-H Arylation, Suzuki-Miyaura Coupling | Synthesis of C-3 arylated indazoles and other cross-coupling products. | researchgate.netdntb.gov.ua |
Q & A
Basic: What spectroscopic and analytical methods are recommended for characterizing N,N-Dimethyl-1H-indazol-5-amine, and how can impurities be identified?
Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm the molecular structure and substituent positions. For example, NMR can resolve dimethyl groups (δ ~2.8–3.2 ppm) and indazole protons (δ ~7.0–8.5 ppm) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., N-H stretches in the range 3300–3500 cm) and confirm hydrogen bonding or tautomerism .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and detect isotopic patterns.
- Elemental Analysis: Confirm purity by matching experimental and theoretical C, H, N percentages.
- Chromatography (HPLC/GC): Use reverse-phase HPLC with UV detection to quantify impurities. Optimize solvent systems (e.g., methanol/water gradients) for separation efficiency .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, Gaussian 03 can model charge distribution to predict regioselectivity in substitution reactions .
- Transition State Modeling: Use QM/MM methods to simulate reaction pathways and activation energies.
- Solvent Effects: Employ polarizable continuum models (PCM) to assess solvent influence on reaction kinetics.
- Validation: Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis and purification steps to minimize inhalation risks.
- Storage: Store in airtight containers under inert gas (N) at –20°C to prevent degradation or moisture absorption .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: What strategies optimize the synthesis of this compound to improve yield and purity?
Answer:
- Catalyst Screening: Test palladium or copper catalysts for Buchwald-Hartwig amination to enhance coupling efficiency.
- Reaction Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature Control: Optimize reaction temperature (e.g., 80–100°C) to balance reaction rate and byproduct formation.
- Workup Procedures: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for purification .
Basic: How is X-ray crystallography used to confirm the molecular structure of this compound derivatives?
Answer:
- Single-Crystal Growth: Recrystallize the compound from ethanol or acetonitrile to obtain diffraction-quality crystals.
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data.
- Structure Refinement: Apply SHELXL for refinement, analyzing bond lengths, angles, and displacement parameters. For example, N–N bond lengths in indazole cores typically range from 1.32–1.35 Å .
Advanced: What challenges arise in analyzing the thermal stability of this compound, and how are they addressed?
Answer:
- Decomposition Pathways: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures () and exothermic events. For analogs, ranges from 216–299°C .
- Kinetic Studies: Apply the Kissinger method to calculate activation energy () from DSC data.
- Atmospheric Control: Conduct experiments under inert gas (N) to prevent oxidation artifacts.
Basic: What chromatographic techniques effectively purify this compound?
Answer:
- Flash Chromatography: Use silica gel columns with gradients of ethyl acetate in hexane (10–50%) for baseline separation.
- Preparative HPLC: Employ C18 columns and methanol/water mobile phases (0.1% TFA modifier) for high-purity isolation.
- Thin-Layer Chromatography (TLC): Monitor reaction progress using UV-active plates (R ~0.3–0.5 in 3:7 ethyl acetate/hexane) .
Advanced: How does the electronic structure of this compound influence its crystal packing?
Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, C–H···π interactions between indazole rings dominate packing .
- Electrostatic Potential Maps: Generate maps from DFT calculations to visualize electron-rich/depleted regions, guiding co-crystal design .
Basic: How do synthetic pathways for this compound differ from its halogenated derivatives?
Answer:
- Starting Materials: Use 5-nitroindazole for the parent compound vs. halogenated precursors (e.g., 5-bromoindazole) for derivatives.
- Amination Conditions: For dimethylation, employ methyl iodide and NaH in DMF. For halogenated analogs, introduce halogens via Pd-catalyzed cross-coupling (e.g., Suzuki reaction) .
Advanced: How can advanced NMR techniques resolve signal overlap in this compound complexes?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
